1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-
Description
Chemical Identity: The compound "1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-" (CAS: 95120-45-9), also known as (+)-Misonidazole, is a nitroimidazole derivative with the molecular formula C₇H₁₁N₃O₄ and a molar mass of 225.18 g/mol . Its structure comprises:
- A nitro group (-NO₂) at the 2-position of the imidazole ring.
- A methoxymethyl (-CH₂-O-CH₃) substituent at the alpha position of the ethanol side chain.
- An (R)-configuration at the chiral center of the ethanol moiety .
Physicochemical Properties: The nitro group confers electron-withdrawing properties, influencing reactivity and stability.
For instance, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () is prepared using SOCl₂ chlorination, suggesting analogous routes for introducing the methoxymethyl group .
Properties
IUPAC Name |
(2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN1C=CN=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95120-45-9, 95120-46-0 | |
| Record name | (+)-Misonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Misonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The synthesis of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial production methods often involve multi-step processes, including the condensation of 1,2-diketones with ammonium acetate and aldehydes, followed by cyclization and functional group modifications . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can participate in [3+2] cycloaddition reactions with azides and nitriles, forming trisubstituted imidazoles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, azides, and nitriles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- is characterized by the following molecular formula:
- Molecular Formula : C₈H₁₃N₃O₄
- Molecular Weight : 201.20 g/mol
Physical Properties
- Appearance : Typically presented as a crystalline solid.
- Solubility : Soluble in polar solvents such as water and ethanol.
Medicinal Chemistry
1H-Imidazole derivatives are known for their biological activities, particularly as antiprotozoal agents and radiosensitizers.
Case Study: Misonidazole
Misonidazole, a related compound, has been utilized in cancer therapy as a radiosensitizer, enhancing the effectiveness of radiation therapy in tumors. Research indicates that compounds like 1H-Imidazole-1-ethanol can exhibit similar properties, potentially improving therapeutic outcomes in oncology .
Table 1: Biological Activities of Imidazole Derivatives
Agricultural Science
The use of imidazole derivatives in agriculture has been explored for their fungicidal properties.
Case Study: Fungicidal Activity
Research has shown that certain imidazole compounds can inhibit fungal growth, making them suitable candidates for developing new fungicides. The specific mechanism often involves interference with fungal cell membrane synthesis .
Table 2: Fungicidal Properties of Selected Imidazoles
| Compound Name | Target Fungi | Efficacy (%) | Reference |
|---|---|---|---|
| 1H-Imidazole-1-ethanol | Fusarium spp. | 85 | |
| Miconazole | Candida spp. | 90 |
Materials Science
In materials science, imidazole derivatives are being investigated for their role in synthesizing novel polymers and nanomaterials.
Case Study: Polymer Synthesis
Imidazole-based compounds can act as catalysts or cross-linking agents in polymerization processes, leading to materials with enhanced thermal stability and mechanical properties .
Table 3: Applications of Imidazole in Polymer Science
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and receptors . The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the activity of metalloenzymes . Additionally, the compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Bioactivity :
- The methoxymethyl group in the target compound improves metabolic stability compared to hydroxymethyl analogs (e.g., ), as methoxy groups resist hydrolysis .
- Aryl-substituted derivatives () exhibit broader antimicrobial activity due to enhanced π-π stacking with biological targets .
The target compound’s (R)-configuration may mitigate toxicity compared to racemic mixtures .
Synthetic Accessibility: TDAE methodology () and Fe₃O₄@FU nanoparticle-catalyzed reactions () enable efficient synthesis of nitroimidazole derivatives. The target compound likely requires enantioselective synthesis to achieve the (R)-configuration .
Biological Activity
1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-, commonly referred to as Misonidazole, is a chiral compound belonging to the imidazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 95120-45-9
- Molecular Weight : 201.18 g/mol
The structure of Misonidazole features a five-membered imidazole ring with a nitro group and a methoxymethyl side chain, which contributes to its reactivity and interaction with biological targets.
Misonidazole's mechanism of action primarily involves its reduction to form reactive intermediates that can interact with various biological macromolecules, including enzymes and DNA. The nitro group can be reduced under hypoxic conditions, which is particularly relevant in tumor microenvironments where oxygen levels are low. This property makes it a candidate for use as a radiosensitizer in cancer therapies, enhancing the effectiveness of radiation treatment by selectively targeting hypoxic tumor cells .
Antitumor Activity
Research has demonstrated that Misonidazole exhibits significant antitumor activity, especially as a radiosensitizer. It enhances the cytotoxic effects of radiation on hypoxic tumor cells by generating reactive species that damage cellular components. In vitro studies have shown that Misonidazole can increase the sensitivity of various cancer cell lines to radiation therapy .
Radiosensitization
Misonidazole has been identified as a selective bioreductively activated cytotoxin toward hypoxic tumor cells. Its ability to sensitize these cells to radiation makes it a valuable compound in oncology. Studies have indicated that the compound's effectiveness as a radiosensitizer is linked to its structural features, particularly the nitro group .
Case Studies
- Study on Hypoxic Tumor Cells : A study evaluated the effects of Misonidazole on hypoxic tumor cells in vitro. The results indicated that treatment with Misonidazole significantly increased cell death when combined with radiation therapy compared to radiation alone .
- Prodrug Development : Research on prodrugs derived from Misonidazole highlighted its potential as a therapeutic agent. The prodrugs demonstrated improved biological activity and stability under physiological conditions, suggesting that modifications to the original compound could enhance its therapeutic efficacy .
Comparative Analysis
To better understand the unique properties of Misonidazole, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Imidazole-4-carboxaldehyde | Lacks nitro and methoxymethyl groups | Less versatile in reactivity |
| 1H-Imidazole-2-carboxylic acid | Contains carboxylic acid instead of ethanol | Lower solubility and reactivity |
| 1H-Imidazole-1-ethanol | Lacks nitro and methoxymethyl groups | Reduced reactivity in certain reactions |
Misonidazole stands out due to its combination of functional groups that allow for diverse chemical reactions and significant biological activities.
Q & A
Q. What are the optimal synthetic routes for (R)-1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-?
Synthetic pathways often involve nucleophilic substitution or TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions. For example, 4-[4-(chloromethyl)phenyl]imidazole derivatives can react with aromatic carbonyl compounds using TDAE to introduce functional groups like methoxymethyl or nitro substituents . Recent advancements emphasize regioselective nitration and stereochemical control via chiral catalysts or enantiomerically pure starting materials to achieve the (R)-configuration .
Q. How can the stereochemistry and crystal structure of this compound be characterized?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry. Diffraction data collected at high resolution (e.g., <1.0 Å) enable precise determination of bond angles, torsional parameters, and chiral centers. For imidazole derivatives, hydrogen bonding between the nitro group and neighboring atoms often stabilizes the crystal lattice . Complementary NMR analysis (e.g., ¹H, ¹³C, NOESY) can validate dynamic stereochemistry in solution .
Q. What analytical methods are recommended for assessing purity and identifying impurities?
High-performance liquid chromatography (HPLC) with UV/Vis detection and mass spectrometry (LC-MS) are standard for purity assessment. Reference standards for related imidazole impurities (e.g., nitrated byproducts or stereoisomers) should be synthesized and characterized using EP (European Pharmacopoeia) guidelines. Impurity profiling via tandem MS/MS can detect trace contaminants at ppm levels .
Advanced Research Questions
Q. How does the structure-activity relationship (SAR) of this compound influence its antifungal properties?
The (R)-configuration at the alpha-carbon and the nitro group at position 2 are critical for binding to fungal cytochrome P450 enzymes (e.g., CYP51). Computational docking studies using Econazole or Miconazole as templates reveal that the methoxymethyl group enhances lipophilicity, improving membrane permeability. In vitro assays against Candida albicans show MIC values <1 µg/mL when the imidazole ring is unsubstituted, but activity diminishes with bulkier substituents .
Q. What computational strategies are effective for predicting binding affinities to biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with fungal lanosterol 14α-demethylase. Use AutoDock Vina or Schrödinger Suite for docking, and validate results with free-energy perturbation (FEP) or MM-GBSA scoring. For example, the nitro group’s electron-withdrawing effect stabilizes hydrogen bonds with heme iron in the enzyme’s active site .
Q. How can environmental persistence and degradation pathways be evaluated?
Employ OECD 301F biodegradation tests to assess aerobic microbial breakdown. High-resolution mass spectrometry (HRMS) can identify transformation products, such as nitro-reduced metabolites or methoxymethyl cleavage products. Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended due to the compound’s potential bioaccumulation from chlorinated aromatic moieties .
Methodological Challenges
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines for antifungal testing. Cross-validate with orthogonal methods, such as time-kill curves or biofilm inhibition assays. Structural analogs with known activity (e.g., Econazole derivatives) should serve as positive controls .
Q. What strategies mitigate racemization during synthesis?
Use low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) to preserve the (R)-configuration. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Kinetic resolution using lipases or transition-metal catalysts can enhance stereoselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
